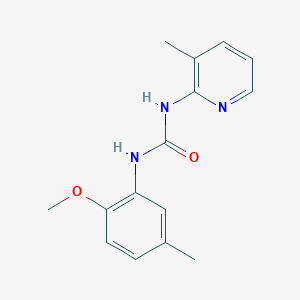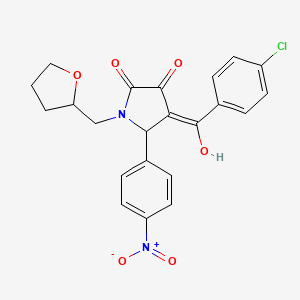![molecular formula C22H24N2O3 B5402173 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is complex and not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. It has also been found to activate the AMPK signaling pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells against oxidative stress. It has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, this compound has been shown to have analgesic effects, which may help to alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its wide range of biological activities. This compound has been found to possess antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method. This may make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One possible direction is to further investigate its potential as a treatment for Parkinson's disease. Another possible direction is to investigate its potential as a treatment for cancer, as it has been found to possess antitumor effects. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which may help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then reduced to yield 6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to have potential as a treatment for Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the metabolism of dopamine.
Propiedades
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-5-4-6-19-18(15)8-10-23(19)14-22(25)24-9-7-16-11-20(26-2)21(27-3)12-17(16)13-24/h4-6,8,10-12H,7,9,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQDEZKDMJCLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)
![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)